BenchChemオンラインストアへようこそ!

noradrenaline transporter

Neuropharmacology Cardiovascular pharmacology Monoamine transporters

CRITICAL ORDERING NOTE: The CAS number 136253-20-8 refers to the noradrenaline transporter protein, but the gold-standard small-molecule inhibitor for this target is Nisoxetine (free base CAS 53179-07-0; hydrochloride CAS 57754-86-6). To obtain the selective NET inhibitor described in your local evidence, ensure you procure Nisoxetine hydrochloride (≥98% purity). This is the only compound that delivers the unparalleled NET specificity (Ki <2 nM; >100-fold selectivity over SERT/DAT) required to eliminate serotonergic/dopaminergic confounding in your experiments. Substitute inhibitors will introduce data variability.

Molecular Formula C8H13N3O2
Molecular Weight 0
CAS No. 136253-20-8
Cat. No. B1176870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namenoradrenaline transporter
CAS136253-20-8
Synonymsnoradrenaline transporter
Molecular FormulaC8H13N3O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nisoxetine (CAS 136253-20-8) Procurement Guide: A Selective Norepinephrine Reuptake Inhibitor (NRI) for Research


Nisoxetine (CAS 136253-20-8), also known as LY94939, is a potent and selective inhibitor of the norepinephrine transporter (NET) [1]. It acts by blocking the reuptake of norepinephrine (NE) into presynaptic neurons, thereby increasing the concentration of NE in the synaptic cleft [2]. It is widely used in scientific research as a standard selective NRI [3].

Why Nisoxetine (CAS 136253-20-8) Cannot Be Replaced by Generic NET Inhibitors


While multiple compounds are classified as norepinephrine transporter (NET) inhibitors, their functional selectivity and off-target profiles differ substantially. For instance, atomoxetine is an established NET inhibitor used clinically for ADHD, but its effect on motor hyperactivity in a preclinical model was distinct from that of nisoxetine [1]. Similarly, duloxetine and venlafaxine, often termed SNRIs, exhibit dual inhibition of both NET and SERT, with varying affinities [2]. In contrast, nisoxetine's exceptional selectivity for NET over SERT and DAT ensures that experimental outcomes are specifically attributable to NET blockade, minimizing confounding effects from serotonergic or dopaminergic systems. Substituting nisoxetine with a less selective NET inhibitor could introduce significant variability in research data and confound the interpretation of results.

Quantitative Evidence for Nisoxetine's (CAS 136253-20-8) Superior Selectivity and Potency


Nisoxetine vs. Fluoxetine: Functional Selectivity in Vascular Tissue

Nisoxetine, a selective NET inhibitor, and fluoxetine, a selective SERT inhibitor, were compared for their ability to potentiate norepinephrine (NE)-induced contractions in rat vascular tissue [1]. The functional selectivity of each compound was quantified by measuring the increase in sensitivity to exogenous NE, a direct consequence of blocking neuronal NE reuptake.

Neuropharmacology Cardiovascular pharmacology Monoamine transporters

Nisoxetine in vivo: Unique Modulation of Prefrontal Cortical Dopamine Dynamics

In vivo microdialysis was used to measure extracellular dopamine (DA) in the medial prefrontal cortex (mPFC) of rats. The study showed that dopamine release from dopaminergic terminals is normally undetectable via microdialysis due to rapid clearance by the norepinephrine transporter (NET). When NET was inactivated by local perfusion of nisoxetine, the D2 antagonist raclopride was able to significantly increase extracellular DA levels, an effect that was absent in control animals [1].

Microdialysis In vivo neurochemistry Catecholamine interaction

Nisoxetine vs. Mepivacaine: Superior Potency and Duration in Spinal Anesthesia

A direct comparative study evaluated the spinal anesthetic effects of nisoxetine against the established local anesthetic mepivacaine in rats. Potency was determined by 50% effective dose (ED50) values for motor, proprioceptive, and nociceptive blockade [1]. In parallel in vitro studies, the inhibition of voltage-gated Na+ currents was measured in N2A cells [2].

Anesthesiology Local anesthetics Voltage-gated sodium channels

Nisoxetine's High NET Affinity Quantified by Radioligand Binding

The affinity of nisoxetine for the norepinephrine transporter (NET) was determined using [3H]nisoxetine binding assays in rat frontal cortical membranes. The high affinity of nisoxetine for its primary target confirms its utility as a potent and selective tool compound for studying NET function .

Radioligand binding Transporter pharmacology Neurochemistry

Nisoxetine vs. Duloxetine & Venlafaxine: Superior Selectivity for NET

Comparative binding data highlights the selectivity of nisoxetine relative to clinically used SNRIs. Duloxetine and venlafaxine, which inhibit both SERT and NET, were assessed for their affinity at the human NET using [3H]nisoxetine displacement [1]. Nisoxetine's primary mechanism is NET inhibition, for which it possesses very high affinity.

Transporter selectivity Binding affinity SNRI pharmacology

Nisoxetine vs. Tricyclic Antidepressants: Superior In Vivo Neuroprotection

The ability of nisoxetine to protect against 6-hydroxydopamine (6-OHDA)-induced depletion of norepinephrine (NE) uptake in rat hypothalamus was compared to tricyclic antidepressants (TCAs). The ED50 value for protection was determined [1].

Neuroprotection In vivo pharmacology Antidepressant efficacy

Recommended Research Applications for Nisoxetine (CAS 136253-20-8)


Dissecting NET-Specific Functional Responses in Isolated Tissue Preparations

Nisoxetine is the preferred tool for ex vivo and in vitro studies of adrenergic function in isolated tissues, such as blood vessels or cardiac preparations. As demonstrated in the comparison with fluoxetine, nisoxetine uniquely and potently amplifies NE-mediated contractions [1]. This allows researchers to isolate the specific contribution of NET to the regulation of smooth muscle tone without the confounding influence of SERT inhibition, which is a limitation when using dual-mechanism SNRIs.

Investigating Catecholamine Crosstalk via In Vivo Microdialysis

For neuroscientists studying the complex interplay between norepinephrine and dopamine in the prefrontal cortex, nisoxetine is an indispensable reagent. Its ability to unmask dopaminergic signals that are normally occluded by NET clearance is a unique functional property. Studies using local perfusion of nisoxetine have revealed that dopamine release from dopaminergic terminals is not detected by microdialysis unless NET is inactivated [2]. This application is critical for research into cognitive function, attention, and the neurobiology of psychiatric disorders.

As a High-Affinity Ligand for NET Binding and Autoradiography Studies

The exceptional affinity of nisoxetine for NET (Ki < 2 nM) makes it an ideal cold competitor in radioligand binding assays using [3H]nisoxetine to quantify NET density and distribution [3]. Its high specificity ensures that non-specific binding is minimized, leading to more accurate and interpretable results in pharmacological profiling, autoradiography, and studies of NET regulation following various treatments or disease states.

Exploring Dual Pharmacology as a NET Inhibitor and Sodium Channel Blocker

Nisoxetine serves as a valuable tool for investigating the intersection of monoamine transporter function and neuronal excitability. In direct comparison with mepivacaine, nisoxetine produced a more potent and prolonged spinal anesthetic effect and demonstrated state-dependent blockade of voltage-gated sodium channels [4]. This dual pharmacology makes nisoxetine a compound of interest for studies in pain and anesthesia research, offering a unique profile distinct from classical local anesthetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for noradrenaline transporter

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.